Einecs 302-420-2

Description

Contextualization within Pyrazole (B372694) Chemistry and Related Compound Classes

Pyrazoles are a class of organic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. researchgate.net They are classified as aromatic heterocycles. The pyrazole ring is a foundational structure in many compounds with significant biological activity. Current time information in Bangalore, IN.metu.edu.tr

The introduction of a halogen atom, such as iodine in the case of 4-Iodo-1H-pyrazole, into the pyrazole ring is a key chemical modification. The iodine atom enhances the molecule's reactivity, making it a versatile intermediate for creating a wide range of derivatives. chemimpex.com This enhanced reactivity allows for further chemical modifications, which is a desirable trait in the development of new compounds. chemimpex.com The study of halogenated pyrazoles is a specific area of interest within the broader field of pyrazole chemistry, and the crystal structure of 4-Iodo-1H-pyrazole was reported in 2023, completing the crystallographic data for the series of 4-halogenated-1H-pyrazoles. mdpi.com

Historical Evolution of Academic Interest in Similar Chemical Entities

Academic interest in pyrazole and its derivatives dates back over a century. metu.edu.tr The pyrazole ring system itself has been the subject of extensive study due to its presence in a multitude of biologically active compounds. metu.edu.trrhhz.net The synthesis and investigation of pyrazole derivatives have been a consistent theme in medicinal chemistry and materials science.

The development of new synthetic methods has often spurred renewed interest in specific classes of pyrazoles. For instance, the advent of cross-coupling reactions, such as the Suzuki and Heck-Mizoroki reactions, has significantly impacted the use of halogenated pyrazoles like 4-Iodo-1H-pyrazole. rhhz.netclockss.org These modern synthetic techniques allow for the efficient creation of carbon-carbon bonds, enabling chemists to attach various functional groups to the pyrazole core. This has opened up new avenues for creating diverse molecular architectures based on the pyrazole scaffold.

Current Research Landscape and Emerging Significance of Einecs 302-420-2

The current research landscape for 4-Iodo-1H-pyrazole is vibrant, with a primary focus on its application as a synthetic intermediate. chemimpex.com Its significance lies in its ability to serve as a starting material for more complex, highly functionalized molecules with potential applications in several key areas.

Pharmaceutical Development: 4-Iodo-1H-pyrazole is a key building block in the synthesis of novel pharmaceutical compounds. Researchers are exploring its use in creating potential anti-inflammatory and anti-cancer agents. chemimpex.com The pyrazole nucleus is a well-established pharmacophore, and the ability to modify it via the iodine substituent is of great interest in drug discovery.

Agrochemical Chemistry: In the field of agriculture, this compound is used in the formulation of new pesticides and herbicides. chemimpex.com The goal is to develop more effective and selective agents for crop protection. chemimpex.com

Materials Science: There is also interest in using 4-Iodo-1H-pyrazole in the development of new materials, such as polymers and coatings, with potentially enhanced thermal and mechanical properties. chemimpex.com

Synthetic Chemistry: The compound is a valuable tool in synthetic organic chemistry. It is used in various chemical reactions to create other complex molecules. For example, it can undergo further iodination to produce di- and tri-iodinated pyrazoles. fishersci.fifishersci.fi Modern synthetic methods, such as microwave-assisted Suzuki cross-coupling reactions, have been developed using 4-Iodo-1H-pyrazole to create 4-substituted pyrazoles in high yields and with short reaction times. rhhz.net The Heck-Mizoroki reaction of protected 4-Iodo-1H-pyrazoles has also been explored to create 4-alkenyl-1H-pyrazoles. clockss.org

Biochemical Research: In biochemical studies, 4-Iodo-1H-pyrazole and its derivatives are used to investigate enzyme inhibition, which can provide valuable insights into metabolic pathways and potential targets for new therapies. chemimpex.comchemimpex.com

Data Tables

Table 1: Properties of 4-Iodo-1H-pyrazole

| Property | Value |

| EINECS Number | 302-420-2 |

| CAS Number | 3469-69-0 |

| Molecular Formula | C₃H₃IN₂ |

| Molecular Weight | 193.98 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in water fishersci.fifishersci.fi |

Table 2: Research Applications of 4-Iodo-1H-pyrazole

| Field of Research | Specific Application | Reference |

| Pharmaceuticals | Intermediate for anti-inflammatory and anti-cancer agents | chemimpex.com |

| Agrochemicals | Used in the formulation of herbicides and fungicides | chemimpex.com |

| Materials Science | Potential use in creating novel polymers and coatings | chemimpex.com |

| Synthetic Chemistry | Precursor in Suzuki and Heck-Mizoroki cross-coupling reactions | rhhz.netclockss.org |

| Biochemical Research | Used in enzyme inhibition studies | chemimpex.comchemimpex.com |

Structure

3D Structure of Parent

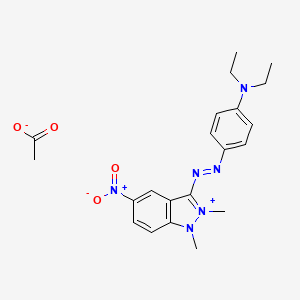

Properties

CAS No. |

94108-84-6 |

|---|---|

Molecular Formula |

C21H26N6O4 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

4-[(1,2-dimethyl-5-nitroindazol-2-ium-3-yl)diazenyl]-N,N-diethylaniline;acetate |

InChI |

InChI=1S/C19H23N6O2.C2H4O2/c1-5-24(6-2)15-9-7-14(8-10-15)20-21-19-17-13-16(25(26)27)11-12-18(17)22(3)23(19)4;1-2(3)4/h7-13H,5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

UZLIMXHONGQYQJ-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](N(C3=C2C=C(C=C3)[N+](=O)[O-])C)C.CC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Einecs 302 420 2

Novel Synthetic Pathways for N-(4-hydroxyphenyl)acetamide

Traditional synthesis routes for N-(4-hydroxyphenyl)acetamide often begin with phenol (B47542), which is nitrated, reduced, and then acetylated. mdpi.com Another common industrial method is the Hoechst-Celanese process, which involves the acetylation of phenol to 4-hydroxyacetophenone, conversion to an oxime, and a subsequent acid-catalyzed Beckmann rearrangement. mdpi.comresearchgate.net However, research continues to focus on developing more efficient and environmentally benign pathways.

Development of Green Chemistry Approaches in Synthesis

Other green methods focus on the derivatization of the core molecule. For instance, the synthesis of N-(4-hydroxyphenyl)acetamide derivatives has been achieved using triethanolamine (B1662121) as a green solvent. tandfonline.com Another innovative technique is the use of electrochemical methods. A regioselective green synthesis of nitroacetaminophen derivatives has been developed through the electrochemical oxidation of N-(4-hydroxyphenyl)acetamide in the presence of nitrite (B80452) ions, offering a reagentless and facile approach. nih.gov

Stereoselective and Regioselective Synthesis Strategies

Regioselectivity is crucial when modifying the N-(4-hydroxyphenyl)acetamide structure, which has multiple reactive sites. The formylation of phenols using an electron-rich olefin to create imidazolidin-2-yl-phenols is a highly selective method that avoids the common issue of ortho- and para-isomer mixtures. orgsyn.org This method favors para-substitution, but if that position is blocked, it proceeds to form ortho-aminals. orgsyn.org Electrochemical nitration has also been shown to be a regioselective process for synthesizing nitro derivatives. nih.gov

While N-(4-hydroxyphenyl)acetamide itself is achiral, the principles of stereoselective synthesis are relevant when creating more complex derivatives with chiral centers. For example, the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been accomplished using Evans chemistry, involving an aldol (B89426) reaction with a chiral oxazolidinone auxiliary. nih.gov Although this specific reaction showed only moderate diastereoselectivity, the diastereomers were readily separable via chromatography. nih.gov

Catalytic Processes in the Production and Derivatization of N-(4-hydroxyphenyl)acetamide

Catalysis is central to both the production and modification of N-(4-hydroxyphenyl)acetamide. A novel one-pot synthesis from nitrobenzene (B124822) relies on a Palladium(II)-diphosphine complex, [PdCl₂(dppb)], as a catalyst precursor. mdpi.comresearchgate.net This catalytic system, when used in a dilute acetic acid solvent, selectively produces N-(4-hydroxyphenyl)acetamide with high selectivity (85 mol %) in approximately five hours. mdpi.comresearchgate.net The selectivity is highly dependent on the catalyst's ligands and the solvent used. mdpi.comunive.it

For derivatization, various catalysts are employed. The classic acetylation of 4-aminophenol (B1666318) can be accelerated using sulfuric acid (H₂SO₄) or pyridine. More advanced esterification and amidation reactions to create derivatives utilize coupling agents and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI·HCl) in combination with 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This system enhances the nucleophilicity of the hydroxyl group and improves atom economy.

Table 1: Comparison of Catalytic Synthesis Routes

| Method | Starting Material | Catalyst System | Key Advantages | Reported Yield/Selectivity |

|---|---|---|---|---|

| Reductive Carbonylation | Nitrobenzene | [PdCl₂(dppb)] in Acetic Acid/Water | One-pot synthesis, high selectivity | 85% selectivity for N-(4-hydroxyphenyl)acetamide mdpi.comresearchgate.net |

| Acyl Halide Coupling | N-(4-hydroxyphenyl)acetamide & Carboxylic Acid | DMAP | High purity, efficient for esterification | 82% conversion |

| EDCI Coupling | 2-(benzofuran-2-yl)acetic acid & 4-aminophenol | EDCI·HCl | Reduces side reactions, good atom economy | 74.4% yield nih.gov |

| Classical Acetylation | 4-Aminophenol | H₂SO₄ or Pyridine | Foundational, well-established method | 68-75% yield |

Chemical Reactivity and Derivatization of N-(4-hydroxyphenyl)acetamide

The N-(4-hydroxyphenyl)acetamide molecule possesses several reactive centers, including the hydroxyl (-OH) group, the amide (-NH) group, and the aromatic benzene (B151609) ring, allowing for a wide range of chemical transformations. openaccessjournals.com

Exploration of Functional Group Transformations

The hydroxyl group is a primary site for derivatization, most commonly through esterification. Esters of N-(4-hydroxyphenyl)acetamide can be synthesized by reacting it with various carboxylic acids or their corresponding acyl halides. google.comgoogle.com For example, reaction with 5-benzoyl-1-methylpyrrole-2-acetic acid (after conversion to its acyl chloride) yields an ester derivative. google.comgoogle.com

The aromatic ring can undergo electrophilic substitution reactions such as nitration. nih.gov The amide group can also be involved in transformations. For instance, N-(4-hydroxyphenyl)acetamide can react with glycidyl (B131873) phenyl ether in a condensation reaction, leading to products used in the synthesis of epoxy resins. ontosight.ai Furthermore, the molecule can act as a bidentate ligand, coordinating with metal ions like Iron(III) through the oxygen of the hydroxyl group and the nitrogen of the amide group to form stable complexes. openaccessjournals.comopenaccessjournals.com The direct reaction with diiodine has also been shown to form an ionic salt containing a polyiodide dianion. rsc.org

Table 2: Examples of N-(4-hydroxyphenyl)acetamide Derivatization

| Reaction Type | Reagents | Functional Group Targeted | Product Type |

|---|---|---|---|

| Esterification | 5-p-toluyl-1'-methyl-pyrrole-acetic acid, SOCl₂, Pyridine | Hydroxyl (-OH) | Ester derivative google.com |

| Amide Coupling | 2-(benzofuran-2-yl)acetic acid, 4-aminophenol, EDCI | Amine (-NH₂) of precursor | Amide derivative nih.gov |

| Electrochemical Nitration | Nitrite ion (NO₂⁻) | Aromatic Ring | Nitroacetaminophen derivative nih.gov |

| Complexation | Iron(III) chloride (FeCl₃) | Hydroxyl (-OH) and Amide (-NH) | Fe(III) complex openaccessjournals.comopenaccessjournals.com |

| Condensation | Glycidyl phenyl ether | Amide (-NH) | Epoxy resin precursor ontosight.ai |

Mechanism-Based Studies of Chemical Reactions

Understanding the mechanisms of these reactions is key to optimizing conditions and improving yields. The one-pot synthesis from nitrobenzene is proposed to proceed through the formation of N-phenylhydroxylamine, which then undergoes a catalyzed Bamberger's rearrangement to form 4-aminophenol, followed by an in-situ acetylation step. mdpi.com

In derivatization reactions, the mechanism often involves enhancing the reactivity of a particular functional group. In the EDCI/DMAP-catalyzed coupling, DMAP acts as a nucleophilic catalyst that activates the carboxylic acid, making it more susceptible to attack by the amine or alcohol.

The reactivity of the molecule's functional groups can also be selectively controlled. Studies on the hydrolysis of protected aniline (B41778) derivatives show that reaction selectivity can be tuned by adjusting temperature. rsc.org For example, in a molecule containing both an acetate (B1210297) ester (O-Ac) and an acetamide (B32628) (N-Ac) group, selective and nearly quantitative deprotection of the O-Ac group can be achieved at 250°C in water, leaving the more stable acetamide group intact. rsc.org

Structure-Activity Relationship (SAR) Studies via Chemical Modification of Einecs 302-420-2

The modification of the 3-(Trifluoromethyl)cinnamonitrile scaffold has been a key strategy in structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. The trifluoromethyl group and the cinnamonitrile (B126248) core are often essential for biological activity, and modifications around this core help to optimize potency and other pharmacological properties.

A notable area of study is in the development of adjuvants to restore antibiotic susceptibility in resistant bacterial strains. In a study on cinnamonitrile adjuvants, a series of compounds were synthesized to restore the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The SAR analysis revealed that a trifluoromethyl or fluoro moiety at specific positions on the phenyl ring was a key feature for potentiation activity. The most potent compound in the series, which featured a trifluoromethoxy group, was able to reduce the minimum inhibitory concentration (MIC) of the antibiotic oxacillin (B1211168) by over 4000-fold. nih.gov

In another therapeutic area, trifluoromethyl-substituted heterocyclic compounds derived from related precursors have shown promise as antihyperglycemic agents. SAR studies on (4-substituted benzyl)(trifluoromethyl)pyrazoles identified that the combination of a trifluoromethyl group at the C5 position of a pyrazol-3-one ring with specific benzyl (B1604629) groups at C4 resulted in potent antihyperglycemic agents in diabetic mice. nih.gov

Furthermore, the dual incorporation of trifluoromethyl and cyano groups into pyrazole (B372694) structures has been explored. A silver-catalyzed cycloaddition reaction was used to create a library of trifluoromethyl cyanopyrazoles. These compounds are cyano-analogues of known drugs like Celecoxib. Preliminary assays showed that some of these new N-aryl 3-trifluoromethyl pyrazole-carbonitriles exhibited enhanced inhibitory activity towards cyclooxygenase-2 (COX-2), indicating the potential for developing new anti-inflammatory agents. chinesechemsoc.org

The following table presents findings from SAR studies involving the chemical modification of structures related to 3-(Trifluoromethyl)cinnamonitrile.

Table 2: Structure-Activity Relationship (SAR) Findings for 3-(Trifluoromethyl)cinnamonitrile Analogs

| Compound Class | Modification | Key SAR Finding | Therapeutic Area | Reference |

|---|---|---|---|---|

| Cinnamonitrile Adjuvants | Substitution on the phenyl ring | A trifluoromethyl or fluoro group at position 2 and/or 6 is preferred for activity. | Antibiotic Adjuvant (MRSA) | nih.gov |

| (Trifluoromethyl)pyrazoles | Substitution at C4 of the pyrazole ring | A 4-methylthio, methylsulfinyl, or ethyl benzyl group at C4 combined with a C5-CF₃ group confers potent activity. | Antihyperglycemic | nih.gov |

| N-Aryl-3-trifluoromethyl Pyrido[1,2-a]benzimidazoles | Modification of the N-aryl ring | Identified compounds with potent activity against multiple life cycle stages of the Plasmodium parasite. | Antimalarial | nih.gov |

| 3-Trifluoromethyl Pyrazole-carbonitriles | Dual incorporation of CF₃ and CN groups | Cyano-analogues of Celecoxib showed enhanced COX-2 inhibitory activity. | Anti-inflammatory | chinesechemsoc.org |

These studies underscore the importance of the trifluoromethyl group in modulating the biological activity of various scaffolds. The chemical modification of the core structure of 3-(Trifluoromethyl)cinnamonitrile continues to be a fruitful strategy for the discovery of novel and potent bioactive molecules.

Sophisticated Analytical and Structural Characterization of Einecs 302 420 2

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

A suite of advanced spectroscopic methods is essential for the unambiguous determination of the molecular structure of Perfluamine. These techniques probe the atomic and molecular framework, providing a detailed picture of connectivity and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. researchgate.net For fluorinated compounds like Perfluamine, ¹⁹F NMR is particularly informative, in addition to standard ¹H and ¹³C NMR. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals.

| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm) relative to CFCl₃ |

| -CF₃ | -80 to -85 |

| -CF₂- (internal) | -120 to -126 |

| -CF₂-N | -90 to -110 |

This table provides illustrative data for similar perfluorinated compounds.

The absence of protons in Perfluamine means that ¹H NMR would primarily be used to detect any residual hydrogen-containing impurities. High-resolution NMR is also a powerful tool for ensuring the purity and integrity of research materials, as even minor impurities can often be detected. researchgate.net

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a molecule. nih.gov When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the analysis of complex mixtures and the identification of individual components. For Perfluamine, a substance with a molecular weight of 521.07 g/mol , high-resolution mass spectrometry (HRMS) can confirm its elemental composition, C₉F₂₁N. nih.govchemicalbook.com

Electron ionization (EI) is a common ionization technique used in GC-MS that causes extensive fragmentation of the analyte molecule. nih.gov This fragmentation is often reproducible and creates a characteristic "fingerprint" that can be used for structural identification. The fragmentation of perfluorinated compounds typically involves the cleavage of C-C and C-N bonds. Expected fragmentation patterns for Perfluamine would include the loss of perfluoroalkyl radicals.

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z (calculated) |

| 521 [M]⁺ | Molecular Ion | 521 |

| 502 [M-F]⁺ | Loss of a fluorine atom | 502 |

| 352 [M-C₃F₇]⁺ | Loss of a perfluoropropyl radical | 352 |

| 281 [C₆F₁₁N]⁺ | Fragment from C-C bond cleavage | 281 |

| 169 [C₃F₇]⁺ | Perfluoropropyl cation | 169 |

| 69 [CF₃]⁺ | Trifluoromethyl cation | 69 |

This table is based on general fragmentation principles for perfluorinated amines and the specific structure of Perfluamine.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure. PubChem indicates the existence of GC-MS data for Perfluamine, confirming the use of this technique for its characterization. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govacs.org An IR or Raman spectrum provides a unique vibrational fingerprint that is characteristic of the compound's structure. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that lead to a change in polarizability. acs.org

For Perfluamine, the IR spectrum is dominated by very strong absorptions corresponding to the stretching vibrations of the numerous C-F bonds. A study of the infrared absorption spectra of a series of perfluoroamines, including N(C₃F₇)₃ (Perfluamine), has been conducted. researchgate.net These compounds are noted to absorb strongly in the "atmospheric window" region of the infrared spectrum. researchgate.net

| Wavenumber Range (cm⁻¹) | Assignment |

| 1185-1500 | C-F stretching vibrations |

| 570-1500 | Integrated band strength region |

Data sourced from a study on the infrared absorption spectra of perfluoroamines. researchgate.net

The complexity of the Perfluamine molecule leads to significant overlap of vibrational bands in the experimental spectrum. researchgate.net Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. acs.org Together, these techniques offer a comprehensive vibrational analysis of the molecule.

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.orglibretexts.org The technique involves diffracting a beam of X-rays off a single crystal, and the resulting diffraction pattern is used to calculate the electron density and, consequently, the positions of the atoms within the crystal lattice. nih.gov

Perfluamine is a liquid at room temperature, with a reported melting point of -52 °C. chemicalbook.com Therefore, X-ray crystallography is not a standard technique for its structural analysis under normal conditions. To obtain a solid-state structure, the compound would need to be crystallized at a low temperature. There are no publicly available X-ray crystallographic studies for Perfluamine in the searched literature. If such a study were to be conducted, it would provide precise bond lengths, bond angles, and conformational information about the molecule in the solid state.

Chromatographic and Separation Science for Purity and Isomer Analysis

Chromatographic techniques are indispensable for separating components of a mixture and for assessing the purity of a compound. For perfluorinated compounds (PFCs) like Perfluamine, both gas and liquid chromatography are widely employed.

The detection of trace levels of PFCs in various environmental and biological matrices is a significant area of analytical research. epa.gov Method development often focuses on achieving high sensitivity and selectivity.

Sample Preparation: Solid-phase extraction (SPE) is a common sample preparation technique used to concentrate PFCs from a sample matrix and remove interfering substances. mdpi.comresearchgate.netoup.com Weak anion exchange (WAX) cartridges are often effective for the extraction of anionic PFCs, though for a neutral compound like Perfluamine, reversed-phase sorbents would be more appropriate. mdpi.com

Chromatographic Separation:

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (LC-MS/MS), are the most common methods for the analysis of PFCs. mdpi.comacs.orgchromatographyonline.com Various stationary phases have been used for the separation of these compounds.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is also used for the analysis of volatile PFCs and their precursors. nih.govshimadzu.com

The table below summarizes typical chromatographic conditions used for the analysis of perfluorinated compounds.

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| LC-MS/MS | C18 reversed-phase | Methanol/Ammonium acetate (B1210297) buffer | ESI-MS/MS | Analysis of PFCs in various matrices acs.org |

| LC-MS/MS | Pentafluorophenyl (PFP) | Methanol/Ammonium acetate buffer | ESI-MS/MS | Separation of PFC isomers nih.govthermoscientific.com |

| GC-MS | Varies (e.g., DB-5ms) | Helium | Chemical Ionization (CI) or Electron Ionization (EI) | Analysis of volatile PFCs and precursors nih.govshimadzu.com |

The development of these methods allows for the accurate quantification of PFCs at very low concentrations, which is crucial for monitoring and research purposes. epa.gov The choice of method depends on the specific PFCs being analyzed, the complexity of the sample matrix, and the required sensitivity.

Chiral Separation Techniques (if applicable to isomers)

The molecular structure of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) itself is achiral. However, the broader class of benzotriazole (B28993) UV stabilizers includes compounds that may possess chiral centers, or their metabolites and degradation products could be chiral. For such related chiral compounds, enantioselective analytical methods are essential to distinguish between enantiomers, as they can exhibit different biological activities and toxicities.

Commonly employed chiral separation techniques for compounds structurally related to UV-328 include high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) and chiral capillary electrophoresis (CE). Polysaccharide-based CSPs are frequently used in HPLC for the enantioselective analysis of various chiral compounds. sci-hub.se In some cases, chemical derivatization is employed to convert enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase. nih.gov This approach can also enhance the interaction with a chiral selector. nih.gov

Chiral CE and its variations, such as chiral electrokinetic chromatography (EKC), offer high resolution and require only small amounts of chiral selectors. nih.gov For complex samples, the coupling of these separation techniques with mass spectrometry (MS) provides enhanced sensitivity and selectivity for chiral analysis. nih.gov

Computational Chemistry and Molecular Modeling for Conformational and Electronic Structure Analysis

Computational chemistry and molecular modeling are powerful tools for investigating the conformational landscape and electronic structure of molecules like UV-328, providing insights that complement experimental data.

Conformational Analysis:

The flexibility of the tert-pentyl groups and the rotation around the bond connecting the phenol (B47542) and benzotriazole rings allow UV-328 to adopt various conformations. Computational studies, often employing Density Functional Theory (DFT), are used to determine the most stable conformers and the energy barriers between them. These studies have revealed that UV-328 can exist in "open" and "closed" forms, with the closed form, featuring an intramolecular hydrogen bond, being the more stable conformation. service.gov.uk This intramolecular hydrogen bond is critical for its UV-absorbing properties.

Electronic Structure and Photostability:

The electronic structure of UV-328 is key to its function as a UV stabilizer. Upon absorbing UV radiation, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of the phenolic proton to a nitrogen atom on the benzotriazole ring, leading to a transient keto-tautomer. This tautomer rapidly relaxes back to the ground state, dissipating the absorbed UV energy as heat in a non-destructive cycle. acs.org

Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in elucidating this mechanism. conicet.gov.ar These calculations help in understanding the electronic transitions and the nature of the excited states involved. For instance, DFT calculations have been used to supplement experimental data from techniques like ultraperformance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) to identify the degradation pathways and products of UV-328. nih.gov

Molecular Interactions:

Molecular dynamics (MD) simulations have been employed to study the interactions of UV-328 with biological macromolecules. For example, simulations have provided atomic-level insights into how UV-328 and other benzotriazole UV stabilizers bind to human serum albumin (HSA), a key transport protein in the blood. nih.gov These studies reveal the specific binding sites and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity. nih.gov Such information is vital for assessing the bioaccumulation potential and toxicokinetics of the compound. Molecular docking studies have also been used to investigate the binding affinity of UV-328 to receptors like the aryl hydrocarbon receptor (AHR). researchgate.net

Table 1: Computational Methods in the Study of UV-328 and Related Compounds

| Computational Method | Application in UV-328 Research | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Conformational analysis, electronic structure calculation, reaction pathway modeling. nih.goveurekaselect.com | Predicts the stability of different conformers (e.g., open vs. closed forms) service.gov.uk; Elucidates photodegradation mechanisms. nih.gov |

| Time-Dependent DFT (TD-DFT) | Calculation of UV absorption spectra, analysis of electronic transitions. conicet.gov.ar | Helps to understand the photostability and the nature of excited states involved in UV absorption. conicet.gov.ar |

| Molecular Dynamics (MD) Simulations | Study of interactions with biological macromolecules like proteins. nih.gov | Provides insights into binding affinities and mechanisms to proteins such as human serum albumin. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities to biological receptors. researchgate.net | Investigates potential interactions with receptors like the aryl hydrocarbon receptor (AHR). researchgate.net |

Environmental Fate, Transport, and Ecological Impact Mechanisms of Einecs 302 420 2

Environmental Degradation Pathways and Persistence of Einecs 302-420-2

The environmental persistence of 1,2,4-triazole (B32235) compounds is influenced by a variety of degradation pathways. The parent compound, 1H-1,2,4-triazole (TA), is generally persistent in the environment. Studies indicate that it is not readily biodegradable. epa.gov The distribution of TA in the environment, when released into air, soil, and water, is primarily in the soil (61%) and water (38.9%), with less than 1% in air and sediment. epa.gov The persistence is underscored by its stability in water and resistance to direct photolysis. epa.gov

Derivatives such as 1,2,4-triazole-3-thiol are also of significant interest due to their widespread use and potential environmental impact. dergipark.org.trptchm.pl The environmental fate of these compounds is a key area of research, as they are precursors or metabolites of various commercial products, including fungicides. epa.govijsr.net

Phototransformation Mechanisms in Aquatic and Atmospheric Environments

Phototransformation, or the chemical alteration of a substance by light, is a critical process in determining the environmental persistence of chemical compounds.

In the atmosphere, the primary mechanism for the degradation of 1H-1,2,4-triazole (TA) is its reaction with hydroxyl radicals. The estimated half-life for this reaction is approximately 107 days. epa.gov

In aquatic environments, direct photolysis of TA in sunlight is not a significant degradation pathway. epa.gov Studies have shown that even the presence of humic acids, which can sometimes accelerate photodegradation through indirect processes, does not have a major effect on the rate of loss of TA. epa.gov For the derivative 3-thio-1,2,4-triazole, UV irradiation can induce a transformation from the thione tautomer to a thiol photoproduct, although the efficiency of this conversion can be highly dependent on the surrounding medium. acs.org For instance, the photoconversion was efficient in an argon matrix but only trace amounts of the thiol form were generated in solid normal hydrogen (n-H2). acs.org

Hydrolytic Degradation Kinetics and Products

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of 1H-1,2,4-triazole (TA) in water has been evaluated across different pH levels.

A study conducted on TA in aqueous buffered solutions at pH 5, 7, and 9 at a temperature of 25°C demonstrated its stability. epa.gov Over a 30-day period, the parent molecule accounted for 89.6% to 97.9% of the total radioactivity, indicating that the compound is stable to hydrolysis under these conditions. epa.gov The half-life was concluded to be in excess of 30 days. epa.gov

For derivatives like 4,5-diphenyl-4H-1,2,4-triazole-3-thiol, hydrolysis of an acetal (B89532) group attached to the sulfur atom has been studied using formic acid to yield the corresponding aldehyde. The conversion rate was found to be dependent on the concentration of the formic acid used. mdpi.com

Hydrolytic Stability of 1H-1,2,4-triazole

| pH | Temperature (°C) | Observation Period (days) | Result |

|---|---|---|---|

| 5 | 25 | 30 | Stable, half-life > 30 days. epa.gov |

| 7 | 25 | 30 | Stable, half-life > 30 days. epa.gov |

Biodegradation Processes and Microbial Contributions

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many chemicals.

Aerobic soil metabolism studies on [3,5-14C] labeled TA in different soil types (sandy loam, loamy sand, and silt loam) at 20°C also indicated slow degradation. epa.gov The catalase inhibitor 3-amino-1,2,4-triazole has been used in studies to understand the aerobic catabolism of other substances, highlighting the role of specific enzymatic pathways that can be present in microorganisms. nih.gov

Under anaerobic conditions (in the absence of oxygen), certain triazole compounds can be biotransformed. For example, 3-nitro-1,2,4-triazol-5-one (NTO) can be microbially reduced to 3-amino-1,2,4-triazol-5-one (ATO). researchgate.net The subsequent degradation of ATO, however, was observed only after switching the conditions to aerobic. researchgate.net This suggests that a combination of anaerobic and aerobic conditions might be necessary for the complete breakdown of some triazole derivatives.

The degradation of triazole-based fungicides in the environment can lead to the formation of common metabolites. Following the application of a triazole-derivative fungicide, biological or chemical processes can cleave the triazole ring from the parent compound. epa.gov

In plants, the released 1,2,4-triazole can be conjugated to serine, forming triazole alanine (B10760859) (TA). TA can then be oxidized to form triazole acetic acid (TAA). epa.gov These two compounds, TA and TAA, are considered the primary terminal metabolites in plants, although some 1,2,4-triazole may also be present. epa.gov In animals (rats and livestock), 1,2,4-triazole is relatively stable and is the terminal form of the triazole ring. epa.gov All three metabolites—1,2,4-triazole, triazole alanine, and triazole acetic acid—can be found in the environment, with their proportions varying based on environmental conditions. epa.govijsr.net

Common Environmental Metabolites of Triazole Fungicides

| Metabolite Name | Typical Occurrence |

|---|---|

| 1,2,4-Triazole (1,2,4-T) | Animals, Environment, Plants (lesser amounts). epa.gov |

| Triazole Alanine (TA) | Plants, Environment. epa.gov |

| Triazole Acetic Acid (TAA) | Plants, Environment. epa.gov |

Environmental Transport and Distribution Dynamics of Flumetsulam

The movement and final destination of Flumetsulam in the environment are governed by a combination of its chemical properties and environmental factors. epa.gov It is characterized as being highly soluble in water and having low volatility. herts.ac.ukpublications.gc.ca

The mobility of Flumetsulam in the environment is significantly influenced by its adsorption to soil and sediment particles. Laboratory studies have shown that its adsorption is variable and depends on soil properties such as organic carbon content, pH, and texture. europa.euechemi.com

The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of the tendency of a chemical to bind to organic matter in soil, has been reported to range from 5 to 74 L/kg. europa.eu In studies of 22 different soils, Flumetsulam Kd values (the soil-water partition coefficient) were generally below 1, and Koc values were below 75. epa.gov Another set of studies reported Koc values ranging from 4.3 to 182. echemi.comguidechem.com The Koc for the neutral form of Flumetsulam has been reported as 650, while the anionic form is 121. echemi.comguidechem.com This indicates a generally low to moderate potential for adsorption, suggesting that Flumetsulam is relatively mobile in many soil types. epa.goveuropa.eu

The adsorption of Flumetsulam is inversely correlated with soil pH. cambridge.org As pH increases, particularly above its pKa of 4.6, Flumetsulam exists predominantly in its anionic form, which is more mobile and less likely to adsorb to negatively charged soil particles. echemi.comtubitak.gov.tr Conversely, in more acidic soils, adsorption can increase. researchgate.net Soil organic matter content also plays a crucial role; higher organic matter is correlated with increased adsorption. cambridge.orgresearchgate.net For instance, in soils with similar pH levels, mobility decreased as organic matter content increased. researchgate.netcapes.gov.br

Desorption studies have demonstrated that Flumetsulam can be released from soil particles. One study showed that three to four washes with a calcium chloride solution were sufficient to desorb over 94% of the adsorbed Flumetsulam from a silt loam soil. cambridge.org This suggests that the binding is often reversible, which can contribute to its potential for leaching.

Table 1: Soil Adsorption and Mobility Parameters for Flumetsulam

| Parameter | Reported Value Range | Influencing Factors | Source |

|---|---|---|---|

| Koc (L/kg) | 5 - 182 | Soil texture, organic carbon content, pH | europa.euechemi.comguidechem.com |

| Kd | < 1 in most agricultural soils | Soil properties | epa.gov |

| Mobility | Very high to moderate | Low organic matter, high pH | echemi.com |

Flumetsulam is considered to be essentially non-volatile from soil and water surfaces. echemi.comguidechem.com This is supported by its low vapor pressure of 2.78 x 10⁻¹² mm Hg at 25°C and a calculated Henry's Law constant of 2.1 x 10⁻¹⁵ atm-cu m/mole. echemi.comnih.gov Due to these properties, Flumetsulam is not expected to volatilize from dry or moist soil surfaces. publications.gc.canih.gov If released into the air, it is expected to exist solely in the particulate phase and be removed from the atmosphere through wet or dry deposition. nih.gov Therefore, long-range atmospheric transport in the gaseous phase is not a significant environmental pathway for this compound.

Due to its high water solubility and weak binding to many soil types, Flumetsulam has a recognized potential to leach into groundwater. herts.ac.ukepa.govpublications.gc.ca This is particularly true for well-drained soils with low organic matter content. publications.gc.ca The environmental fate characteristics of Flumetsulam, specifically its mobility and persistence, are comparable to other herbicides that have been known to contaminate groundwater. epa.gov

Field studies have provided evidence of its mobility. In a study in North Carolina, Flumetsulam was detected in soil-water samples collected from depths of 3, 6, 9, and 12 feet. epa.gov However, other studies suggest that leaching may not be a significant dissipation route in all field conditions, with the compound often remaining in the upper soil layers. researchgate.net The persistence of Flumetsulam, with reported degradation half-lives in soil ranging from 13 to over 100 days, can provide sufficient time for it to move through the soil profile. epa.goveuropa.eu Monitoring data from the United States has confirmed the presence of Flumetsulam in groundwater samples at concentrations ranging from 6.6 to 803 ng/L. echemi.com

Environmental models are utilized to estimate the concentration and distribution of Flumetsulam in various environmental compartments. The Pesticide Root Zone Model/Exposure Analysis Modeling System (PRZM/EXAMS) and the Screening Concentrations in Groundwater (SCI-GROW) model have been used to estimate environmental concentrations (EECs) for chronic exposure. federalregister.gov These models predicted EECs of 0.59 parts per billion (ppb) for surface water and 0.823 ppb for groundwater. federalregister.gov

The Sewage Treatment Plant (STP) model, SimpleTreat, predicts the distribution of Flumetsulam in a wastewater treatment context. According to this model, the vast majority (99.7%) of Flumetsulam emissions would be directed to water, with only a very small fraction partitioning to air (2.53 x 10⁻¹²%) or sludge (0.299%). europa.eu These modeling results are consistent with the known physical and chemical properties of the compound, reinforcing its high mobility in aqueous systems. europa.eu

Bioaccumulation and Bioconcentration Research in Environmental Organisms Exposed to Flumetsulam

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, while bioconcentration specifically refers to uptake from water. Research indicates that Flumetsulam has a low potential for both bioaccumulation and bioconcentration in aquatic organisms. publications.gc.caguidechem.comnih.gov

This low potential is primarily attributed to its low octanol-water partition coefficient (log Kow), which has been reported as 0.21 and -1.21. europa.euguidechem.comnih.gov A log Kow of less than 3 suggests that a substance is unlikely to be significantly bioaccumulative. europa.eu Based on its log Kow, the bioconcentration factor (BCF) for Flumetsulam in fish has been estimated to be 3. guidechem.comnih.gov A BCF of this magnitude is considered low. guidechem.comnih.gov Consequently, it is unlikely that Flumetsulam would accumulate significantly in the food chain, and secondary poisoning effects are considered highly unlikely. europa.eu Animal studies have also shown that Flumetsulam is rapidly absorbed and excreted with little degradation. publications.gc.ca

While specific studies on the bioaccumulation kinetics and steady-state modeling of Flumetsulam are not extensively detailed in the available literature, the collective data on its properties and behavior in organisms allow for inferences. The rapid absorption and excretion observed in rats, with a urinary half-life of approximately 5-7 hours, suggest that the compound does not persist long in the body, which would prevent significant accumulation. nih.gov

The low estimated BCF of 3 indicates that at steady-state, the concentration of Flumetsulam in an aquatic organism would be only slightly higher than the concentration in the surrounding water. guidechem.comnih.gov The attainment of this steady-state would likely be rapid, given the fast excretion kinetics observed in vertebrates. nih.gov The biodegradation half-life of 183 days in a water/sediment matrix under anaerobic conditions suggests some persistence in the environment, but its low bioaccumulation potential means it is unlikely to build up to high levels in organisms. guidechem.comnih.gov

Table 2: Bioaccumulation Potential of Flumetsulam

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| Log Kow | 0.21, -1.21 | Low potential for bioaccumulation | europa.euguidechem.comnih.gov |

| Estimated BCF (fish) | 3 | Low bioconcentration potential | guidechem.comnih.gov |

| Bioaccumulation in rats | Little degradation, rapid excretion | Low potential for bioaccumulation | publications.gc.ca |

Table 3: List of Compound Names

| Compound Name |

|---|

| Flumetsulam |

| Calcium chloride |

Biotransformation Processes in Aquatic and Terrestrial Biota

The biotransformation of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is a critical factor in determining its persistence and toxicity in various organisms. Metabolism studies, primarily in terrestrial models, have shed light on its metabolic fate.

In terrestrial animals, studies on rats show that the compound is absorbed and largely excreted with minimal retention of metabolites. epa.govvirbac.com The metabolism of MGK 264 proceeds via two primary pathways. These involve the oxidation of the norbornene double bond, which forms an epoxide, and the oxidation of the N-hexyl side chain, resulting in a carboxylic acid. nih.gov These reactions transform the lipophilic parent compound into more polar, water-soluble metabolites that can be more readily excreted.

Interestingly, a sex-dependent difference in metabolism has been observed in rats; female rats tend to excrete a greater proportion of less polar metabolites, while males excrete more of the highly polar metabolites. publications.gc.ca The biological half-life in the blood of rats has been calculated to be between approximately 3.5 and 8 hours, depending on the specific part of the molecule that is radiolabeled in studies. publications.gc.ca Research also indicates that there is very little metabolic breakdown of the hexyl side chain into carbon dioxide. nih.gov

Information regarding the specific biotransformation pathways in aquatic organisms is less detailed. The compound is known to be moderately toxic to fish and aquatic invertebrates. orst.edupublications.gc.ca The potential for the compound to accumulate in aquatic organisms is considered high if it is not metabolized. nih.gov The lack of comprehensive data on metabolism and depuration (elimination) rates in fish is a key uncertainty in assessing its full bioaccumulation hazard. amazonaws.com

| Organism/System | Process | Key Findings | Reference |

|---|---|---|---|

| Rat (Terrestrial) | Metabolism & Excretion | Absorbed and excreted with little retention of metabolites. | epa.govvirbac.com |

| Rat (Terrestrial) | Metabolic Pathways | Major metabolites formed by oxidation of the norbornene ring (epoxide) and N-hexyl side chain (carboxylic acid). | nih.gov |

| Rat (Terrestrial) | Biological Half-Life | Blood half-life is approximately 3.5 to 8 hours. | publications.gc.ca |

| Aquatic Biota | Metabolism | Potential for metabolism is a key factor in bioaccumulation, but specific pathways are not well-documented. | amazonaws.comnih.gov |

Potential for Trophic Transfer and Biomagnification

Trophic transfer, the movement of a contaminant through a food web, and biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, are significant concerns for persistent environmental contaminants.

N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide displays characteristics that suggest a potential for accumulation in living tissues. With a Log Kow (octanol-water partition coefficient) of approximately 3.6 to 3.8, the compound is lipophilic, indicating a tendency to accumulate in the fatty tissues of organisms. regulations.govamazonaws.com Based on this, a bioconcentration factor (BCF) for fish has been estimated at 130. amazonaws.comamazonaws.comnih.gov The BCF value suggests a high potential for the compound to be absorbed from water and concentrated in aquatic organisms, provided it is not readily metabolized. nih.gov

While a specific Trophic Magnification Factor (TMF), a more direct measure of biomagnification, is not widely reported for this compound, the potential for food chain effects is recognized as a data gap requiring further study. epa.gov The risk to wildlife that consume organisms from treated areas, such as birds and small mammals, is considered high when multiple applications of the synergist occur, implying that accumulation through the diet is a relevant exposure pathway. amazonaws.com This suggests that while the compound itself may be metabolized, its continuous introduction into an environment could lead to significant exposure and potential accumulation in higher trophic levels.

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Log Kow | 3.6 - 3.8 | Indicates lipophilicity and potential to accumulate in fatty tissues. | regulations.govamazonaws.com |

| Bioconcentration Factor (BCF) in fish (estimated) | 130 | Suggests a high potential for bioconcentration from water. | amazonaws.comamazonaws.comnih.gov |

| Trophic Transfer Risk | Considered high for predators with repeated exposure. | Implies risk of accumulation through the food chain. | amazonaws.comepa.gov |

Mechanisms of Ecological Impact at the Molecular and Organismal Level

The ecological impact of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide stems from its intended mode of action and its effects on non-target species.

Elucidation of Stress Response Pathways in Non-Target Organisms

The primary molecular mechanism of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is the inhibition of cytochrome P450 monooxygenases, also known as the mixed-function oxidase (MFO) system. regulations.govesr.cri.nz While this is designed to synergize insecticides by preventing their detoxification in pests, this same mechanism can impact non-target organisms by disrupting their own metabolic processes and increasing their sensitivity to other chemical stressors.

Direct toxicity from high doses has been observed, leading to central nervous system effects, including initial stimulation followed by depression. chemicalbook.com Ingestion can cause gastrointestinal distress and potential kidney damage. regulations.gov For aquatic organisms, which may have limited capacity to metabolize certain compounds, the inhibition of detoxification pathways can be particularly harmful. For example, pyrethroids, which are often formulated with this synergist, are known to induce the production of reactive oxygen species (ROS) and cause oxidative stress in fish. beyondpesticides.org

Long-term exposure to high doses has been linked to an increased incidence of liver tumors in mice and thyroid tumors in male rats, suggesting that chronic exposure can disrupt cellular regulation and lead to carcinogenic effects. orst.eduorst.edu While a different dicarboximide compound has been shown to affect the high-osmolarity glycerol (B35011) (HOG) stress response pathway in fungi, this provides a potential avenue for investigating similar stress responses to N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide in non-target microbes. researchgate.net

Mechanistic Biological and Biochemical Investigations of Einecs 302 420 2

Enzyme Inhibition Kinetics and Molecular Docking Studies

Research into the enzymatic interactions of 3,3'-Diindolylmethane (DIM) has revealed its capacity to inhibit specific enzymes, contributing to its biological effects. One area of investigation has been its impact on mitochondrial H+-ATPase. Studies have shown that DIM can act as a noncompetitive inhibitor of this enzyme, which is crucial for cellular energy production. researchgate.net This inhibition leads to a depletion of intracellular ATP. researchgate.net Furthermore, DIM has been observed to inhibit aromatase (CYP19), an enzyme responsible for estrogen synthesis. This inhibitory action on aromatase expression has been noted in breast cancer cell lines, suggesting a mechanism for altering estrogen levels. nih.gov

Molecular docking studies have been employed to elucidate the binding interactions between DIM and its molecular targets. Docking simulations have predicted that DIM and its derivatives can bind to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov These in silico models suggest that DIM can form electrostatic interactions with key residues within the EGFR active site, such as Lys721 and Asp831, thereby inhibiting its activity. nih.gov Such interactions provide a structural basis for the observed downstream effects on EGFR signaling pathways.

Table 1: Summary of Molecular Docking Interactions of a DIM Derivative (DPDIM) with EGFR

| Interacting Residue | Type of Interaction |

| Lys721 | Electrostatic |

| Asp831 | Electrostatic |

| Leu694 | Hydrophobic |

| Ala719 | Hydrophobic |

| Val702 | Hydrophobic |

| Leu820 | Hydrophobic |

Data sourced from in silico molecular docking simulations. nih.gov

Modulation of Intracellular Signaling Cascades and Pathways

3,3'-Diindolylmethane exerts pleiotropic effects on cancer cells by modulating multiple intracellular signaling cascades that are critical for cell growth, proliferation, and survival. nih.govnih.gov Extensive research has documented its ability to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways. nih.govnih.gov The Akt pathway, a central node in cell survival signaling, is a key target of DIM. nih.govresearchgate.net In breast cancer cells, DIM has been shown to inhibit the activation of Akt, which can be triggered by various growth factors. nih.govresearchgate.net This inhibition prevents downstream signaling that would otherwise promote cell survival and proliferation.

The Nuclear Factor-kappa B (NF-κB) pathway, which plays a pivotal role in inflammation and cancer, is also significantly modulated by DIM. nih.gov Studies have consistently shown that DIM can inhibit the activation of NF-κB. nih.gov This inhibition is a key mechanism behind its anti-inflammatory and anticancer properties. Additionally, DIM has been found to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses and apoptosis. oup.com

Table 2: Key Signaling Pathways Modulated by DIM

| Signaling Pathway | Effect of DIM | Key Downstream Molecules Affected |

| PI3K/Akt/mTOR | Inhibition | Akt, mTOR, GSK-3α/β |

| NF-κB | Inhibition | NF-κB |

| MAPK | Activation/Modulation | p38, JNK |

| EGFR Signaling | Inhibition | EGFR, STAT3, ERK1/2 |

This table summarizes the principal signaling cascades influenced by DIM as reported in multiple studies. nih.govnih.govnih.govoup.com

Receptor-Ligand Interactions and Specificity Profiling

3,3'-Diindolylmethane's biological activity is also mediated through its interaction with various cellular receptors. Notably, it interacts with steroid hormone receptors, including the estrogen receptor (ER) and the androgen receptor (AR). mdpi.comresearchgate.net In the context of the estrogen receptor, DIM exhibits complex behavior. It can activate ER signaling, often in a ligand-independent manner, and appears to selectively activate ERβ over ERα. oup.comoup.com This selective activation can lead to specific gene transcription profiles. oup.com

Conversely, DIM acts as a potent antagonist of the androgen receptor. researchgate.net It competitively inhibits the binding of dihydrotestosterone (B1667394) (DHT) to the AR and prevents the androgen-induced translocation of the AR to the nucleus. researchgate.net This antiandrogenic activity is particularly relevant in prostate cancer cells. researchgate.net Beyond steroid receptors, recent evidence suggests that DIM can also interact with cannabinoid receptors, specifically behaving as a CB2 receptor agonist in prostate cancer models. mdpi.com This interaction contributes to its antiproliferative effects in these cells. mdpi.com

Investigation of Gene Expression Alterations and Proteomic Responses

The cellular effects of 3,3'-Diindolylmethane are underpinned by widespread changes in gene expression. Microarray gene expression profiling in breast cancer cells treated with DIM revealed alterations in a large number of genes. nih.gov In one study, 1,238 genes were found to be altered, with 688 being up-regulated and 550 down-regulated. nih.gov

A key finding from these gene expression studies is the significant down-regulation of the anti-apoptotic protein survivin. nih.gov This down-regulation is mechanistically linked to DIM's ability to inhibit cell growth and induce apoptosis. nih.gov In addition to survivin, DIM treatment also leads to the down-regulation of other proteins involved in cell survival and proliferation, such as Bcl-2, and cell cycle progression, like cdc25A. nih.gov Concurrently, DIM up-regulates the expression of cell cycle inhibitors like p21(WAF1). nih.gov While comprehensive proteomic analyses are not as widely reported, these gene expression studies provide a clear picture of the protein-level changes induced by DIM.

Table 3: Selected Genes Regulated by DIM in Breast Cancer Cells

| Gene | Regulation | Function |

| Survivin (BIRC5) | Down-regulated | Inhibition of apoptosis, regulation of cell division |

| Bcl-2 | Down-regulated | Inhibition of apoptosis |

| cdc25A | Down-regulated | Cell cycle progression |

| p21 (CDKN1A) | Up-regulated | Cell cycle arrest |

| CYP1A1 | Up-regulated | Xenobiotic metabolism |

| CYP19A1 (Aromatase) | Down-regulated | Estrogen synthesis |

Data compiled from gene expression profiling studies. nih.govmdpi.comnih.gov

Comparative Biochemistry Across Model Systems

The biochemical effects of 3,3'-Diindolylmethane have been investigated across a range of model systems, from cultured human cells to whole organisms, revealing both conserved and species-specific mechanisms. In numerous human cancer cell lines, including those from breast, prostate, and colon cancers, DIM consistently demonstrates antiproliferative and pro-apoptotic effects. nih.govnih.govnih.gov

In rodent models, such as rats and mice, oral administration of DIM has been shown to be effective in cancer chemoprevention studies. dovepress.com However, pharmacokinetic studies have revealed differences in metabolism between rodents and humans. dovepress.comnih.govnih.gov While earlier studies in rodents reported only the parent DIM compound in circulation, recent human studies have identified significant phase 1 and phase 2 metabolism, with the presence of hydroxylated metabolites and their conjugates in plasma and urine. nih.govnih.gov Some of these metabolites have shown biological activity themselves. nih.gov

The nematode Caenorhabditis elegans has also been used as a model system to study the effects of DIM. mdpi.comnih.gov In C. elegans, DIM supplementation has been shown to improve oocyte quality during reproductive aging by reducing oxidative stress and modulating p53-mediated pathways. mdpi.comnih.gov It also improves intestinal barrier function in this model organism. nih.gov These studies in simpler organisms help to uncover fundamental biological pathways affected by DIM.

Advanced Applications and Materials Science Innovating with Einecs 302 420 2

Utilization of Einecs 302-420-2 in Novel Polymer and Material Synthesis

The core azobenzene (B91143) structure is the foundation for its potential in novel polymer synthesis. Azobenzene and its derivatives are known for their photochromic properties, undergoing reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This photo-responsiveness can be harnessed to create "smart" polymers that change their properties in response to a light stimulus.

When incorporated into a polymer backbone or as a pendant group, the isomerization of the azobenzene moiety can induce macroscopic changes in the material. For instance, the change in molecular geometry from the linear trans isomer to the bent cis isomer can alter the polymer's shape, solubility, and mechanical properties. This principle is the basis for developing light-activated actuators, photo-patternable materials, and materials for holographic data storage.

Table 1: Potential Polymer Architectures Incorporating this compound and Their Envisioned Applications

| Polymer Architecture | Potential Synthesis Route | Key Feature | Potential Application |

| Side-chain functionalized polymer | Free-radical polymerization of an acrylate (B77674) or methacrylate (B99206) monomer functionalized with the compound. | Photo-responsive side chains leading to changes in polymer conformation. | Smart textiles, photo-switchable surfaces. |

| Main-chain polymer | Polycondensation reactions incorporating the compound as a monomer. | Significant changes in polymer chain conformation and macroscopic shape upon isomerization. | Light-driven actuators, self-healing materials. |

| Cross-linked network | Incorporation as a cross-linking agent that can be cleaved or reformed with light. | Photo-reversible cross-linking density. | Re-workable adhesives, controlled-release systems. |

The synthesis of such polymers often involves either the polymerization of monomers already containing the azobenzene unit or the post-polymerization modification of a pre-existing polymer. polympart.ir The presence of the nitro group and the diethylamino group on the azobenzene structure of this compound can influence its absorption spectrum, potentially allowing for isomerization with visible light, which is advantageous for applications where UV light might be damaging. mpg.de

Development of Functional Coatings and Composites Incorporating this compound

Functional coatings and composites represent another promising area for the application of this compound. The ability to alter surface properties with light is highly desirable for a variety of applications.

By incorporating this compound into a coating formulation, it is possible to create surfaces with tunable wettability, adhesion, or optical properties. For example, a coating containing this compound could switch from a hydrophobic to a hydrophilic state upon light exposure, a property useful for creating self-cleaning surfaces or for controlling cell adhesion in biomedical applications.

In composite materials, the compound could be used to modify the interface between a matrix and a filler. Light-induced changes in the conformation of the molecule could alter the interfacial adhesion, allowing for the dynamic tuning of the composite's mechanical properties.

Table 2: Potential Functional Coatings and Composites with this compound

| Application Area | Functionality | Mechanism |

| Smart Windows | Tunable light transmission | Isomerization of the azobenzene moiety alters the absorption spectrum of the coating. gfzxb.org |

| Anti-fouling Surfaces | Reversible switching of surface energy | Photo-induced changes in the orientation and conformation of the molecule at the surface. |

| Photo-patternable Films | Creation of high-resolution surface patterns | Light-induced isomerization allows for selective modification of surface properties in defined areas. researchgate.net |

| Adaptive Composites | Tunable mechanical properties | Alteration of interfacial adhesion between matrix and filler through photo-isomerization. |

Research on similar azobenzene-containing systems has demonstrated the feasibility of these concepts. For instance, coatings that can reversibly write and erase patterns using different wavelengths of light have been developed. researchgate.net

Application as a Ligand or Precursor in Coordination Chemistry and Catalysis

The structure of this compound contains several potential coordination sites for metal ions, including the nitrogen atoms of the azo group and the indazole ring system. This suggests its potential use as a ligand in coordination chemistry. The formation of metal complexes can significantly alter the electronic and photophysical properties of the azobenzene unit.

The coordination of a metal ion could shift the absorption bands of the molecule, influence the kinetics and quantum yields of the photo-isomerization process, and introduce new functionalities such as redox activity or luminescence. These metal complexes could find applications as molecular switches, sensors, or in the development of novel catalysts where the catalytic activity can be modulated by light.

Furthermore, the indazole scaffold is a known structural motif in various catalysts. The compound could serve as a precursor for the synthesis of more complex catalytic structures, where the azobenzene unit acts as a photo-responsive switch to control the catalyst's activity.

Emerging Roles in Niche Chemical Technologies

Beyond the more established areas, the unique combination of structural motifs in this compound opens up possibilities in several niche chemical technologies. The indazolium salt structure is related to ionic liquids, suggesting that derivatives of this compound could be explored as photo-responsive ionic liquids. These materials would have properties that could be tuned with light, such as viscosity, conductivity, and solvent properties, which could be beneficial for applications in "green" chemistry and specialized electrochemical devices.

Another potential area of interest is in the field of molecular machinery. The reversible isomerization of the azobenzene unit can be used to generate mechanical motion at the molecular level. By incorporating this compound into more complex supramolecular architectures, it may be possible to construct light-powered molecular motors or pumps.

The nitro group in the molecule also suggests potential applications in nonlinear optics. Molecules with donor-acceptor structures, like the one present in this compound (diethylaniline as the donor and nitro-indazole as the acceptor), can exhibit significant second-order nonlinear optical properties, which are of interest for applications in telecommunications and optical computing.

Academic Research in Regulatory Science and Chemical Policy Pertaining to Existing Substances Like Einecs 302 420 2

Critical Analysis of Existing Chemical Regulatory Frameworks (e.g., REACH)

The European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation stands as a primary framework for managing chemical risks. nih.gov A critical aspect of REACH is the identification of Substances of Very High Concern (SVHC), which includes substances that are persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). nih.gov

A significant recent development for Einecs 302-420-2 is the proposal by Belgium to officially identify Perfluamine as an SVHC under REACH. useforesight.io The basis for this proposal is the substance's classification as vPvB, according to Article 57(e) of the REACH Regulation. useforesight.iochemius.net This action highlights the functioning of the REACH framework in addressing chemicals with hazardous properties that have been in commercial use for decades. nih.govsafeopedia.com The public consultation on this proposal was scheduled to conclude in October 2024. useforesight.iotuvsud.com If identified as an SVHC, companies using Perfluamine could face stricter regulatory obligations, including potential authorisation requirements, which is intended to encourage the substitution with safer alternatives. useforesight.io

The REACH framework, while comprehensive, has faced criticism. Some industry representatives express concerns about increased bureaucracy, while civil society organizations sometimes view the implementation as a move towards deregulation, potentially weakening the ability to phase out the most hazardous chemicals. foodpackagingforum.org The process for authorization under REACH can be lengthy, which critics argue delays necessary action on substances of very high concern. env-health.org For persistent chemicals like PFAS, there are calls to expand the generic risk management approach, which currently applies to carcinogenic, mutagenic, and reproductive toxicants, to also include endocrine disruptors and persistent, bioaccumulative, or mobile substances. env-health.org The case of Perfluamine's proposed SVHC listing exemplifies the ongoing critical application and evaluation of the REACH framework in managing the risks of existing industrial chemicals. useforesight.io

Development and Refinement of Environmental Risk Assessment Methodologies

The unique properties of substances like Perfluamine, particularly their extreme persistence, present significant challenges for traditional environmental risk assessment. The proposal to classify Perfluamine as a vPvB substance is based on evidence of its high persistence and potential for bioaccumulation. useforesight.io For instance, its estimated global atmospheric lifetime is 3,795 years, indicating it is highly resistant to degradation. useforesight.io Furthermore, high bioconcentration factors in aquatic organisms suggest it can accumulate in living tissues. useforesight.io

These characteristics have spurred the development and refinement of risk assessment methodologies specifically for PBT and vPvB substances. ecetoc.org The hazard-based approach to managing PBT/vPvB chemicals under REACH stems from the high uncertainty in establishing "safe" environmental concentrations for substances that are extremely persistent and can accumulate in the environment. ecetoc.orgecetoc.org This has led to a focus on methodologies that can better characterize the environmental fate and potential for long-range transport of such chemicals.

Recent updates to ECHA's guidance for PBT/vPvB assessment reflect the latest scientific advancements and aim to improve the precision of evaluations. useforesight.io These refined approaches incorporate detailed methodologies and illustrative examples to aid in the weight of evidence assessments. useforesight.io For complex substances, including many PFAS, there is a recognized need for a multi-pronged approach that integrates both whole-substance and constituent-based information to adequately characterize risk. researchgate.net Research continues to focus on reducing the uncertainty in risk assessments for PBT/vPvB chemicals by improving exposure and effects modeling. ecetoc.orgecetoc.org

Scientific Underpinnings of Substance Classification and Inventory Inclusion (e.g., EINECS)

The European Inventory of Existing Commercial Chemical Substances (EINECS) was established to create a registry of all chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. safeopedia.comdatahub.io This inventory, which contains over 100,000 substances, formed the basis for identifying "phase-in substances" under the subsequent REACH regulation. safeopedia.comdatahub.io The primary scientific basis for inclusion was simply the substance's presence on the market during that time frame, rather than a comprehensive assessment of its properties. datahub.iochemradar.com The goal was to create a definitive list of "existing" chemicals to distinguish them from "new" chemicals that would be subject to more stringent notification and testing requirements before being placed on the market. chemradar.com

The classification of a substance within EINECS is based on its chemical identity, including its name, CAS number, and molecular formula. datahub.io For substances like Perfluamine, its inclusion under this compound provided a unique identifier for regulatory tracking. safeopedia.comontosight.ai

The scientific approach to classification has evolved significantly with frameworks like REACH. The proposal to classify Perfluamine as a vPvB substance is a contemporary example of science-based classification, moving beyond simple inventory listing to a detailed assessment of intrinsic hazardous properties. useforesight.ioeuropa.eu This process involves a thorough evaluation of scientific data on persistence and bioaccumulation. useforesight.io There is also a broader scientific debate about managing the entire class of PFAS, including Perfluamine, based on their shared properties of extreme persistence and potential for harm, rather than assessing them one by one. acs.orgacs.org This "class approach" is advocated by some scientists to expedite risk management and prevent regrettable substitution. acs.org

International Harmonization Efforts in Chemical Management Research

The global nature of the chemical industry and the potential for long-range environmental transport of persistent substances like Perfluamine necessitate international cooperation in chemical management. The Organisation for Economic Co-operation and Development (OECD) has been actively involved in addressing the risks of PFAS for over two decades. subsportplus.euoecd.org

In response to calls from the International Conference on Chemicals Management (ICCM), a joint OECD/UNEP Global PFC Group was established to promote stewardship programs and regulatory approaches to reduce emissions and content of perfluorinated chemicals of concern in products. subsportplus.euiisd.org These efforts facilitate the exchange of information on PFAS, including their properties, uses, and potential alternatives, supporting a global transition to safer chemistry. subsportplus.euoecd.org The OECD maintains a dedicated web portal for sharing information on per- and poly-fluorinated chemicals to support these international efforts. who.int

These international forums bring together governments, industry, and non-governmental organizations to discuss risk management approaches, challenges in finding safer alternatives, monitoring techniques, and waste management for PFAS. subsportplus.eu The work of the OECD and other international bodies is crucial for developing harmonized approaches to the assessment and regulation of substances like Perfluamine, ensuring that scientific understanding and regulatory actions are coordinated across different jurisdictions. oecd.org

Life Cycle Assessment (LCA) Methodologies for Environmental Footprint Evaluation

Life Cycle Assessment (LCA) is a standardized, quantitative methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to manufacturing, use, and final disposal. solubilityofthings.comstahl.com For chemical products, LCA provides a holistic view of their environmental footprint, considering a wide range of impact categories beyond just single metrics like carbon emissions. stahl.comicca-chem.org The methodology is governed by ISO standards 14040 and 14044, which provide a framework for conducting and reporting LCA studies. solubilityofthings.comstahl.com

Applying LCA to industrial chemicals can be challenging due to the complexity of chemical processes and the frequent lack of publicly available data. rsc.orgulisboa.pt However, it is a critical tool for identifying environmental hotspots in a product's life cycle and avoiding unintended problem-shifting, where solving one environmental issue creates another. nih.gov

For the class of substances to which Perfluamine belongs, PFAS, specific frameworks are being developed to incorporate their unique environmental behavior into LCAs. nih.govfoodpackagingforum.org Researchers have proposed models that account for the transformation of various PFAS into their highly persistent terminal forms, allowing for a more accurate assessment of their long-term environmental and health impacts. nih.govfoodpackagingforum.org Studies have shown that even low emissions of certain PFAS can have significant effects on LCA results, particularly concerning ecotoxicity. foodpackagingforum.org While a specific LCA for Perfluamine is not publicly available, the methodologies developed for PFAS provide a clear framework for evaluating its complete environmental footprint, a crucial step in understanding the full implications of its use and promoting more sustainable alternatives. mdpi.com

Future Research Directions and Interdisciplinary Challenges for Einecs 302 420 2 Studies

Integration of Omics Technologies in Mechanistic Research

To elucidate the underlying mechanisms of action and potential toxicity of Octocrylene, the integration of "omics" technologies is paramount. These high-throughput techniques, including transcriptomics, proteomics, and metabolomics, offer a systems-biology approach to understanding how the compound interacts with biological systems at a molecular level. genexplain.comsubstack.com

Metabolomics studies have already provided crucial insights, demonstrating that in corals, Octocrylene is transformed into fatty acid conjugates which then accumulate in the tissues. researchgate.net This transformation, involving the oxidation of the ethylhexyl chain, results in highly lipophilic analogs. researchgate.net Such research has linked Octocrylene exposure to disturbances in fatty acid metabolism, β-oxidation, and mitochondrial dysfunction in coral cells. researchgate.netcriticalcatalyst.com Future research should expand on these findings, applying a multi-omics approach to various organisms. researchgate.net For instance, combining transcriptomic and metabolomic data can reveal disruptions in energy metabolism, such as pathways related to amino acid and carbohydrate metabolism, and impacts on DNA and RNA synthesis through changes in purine (B94841) and pyrimidine (B1678525) metabolisms. researchgate.net

Proteomics can further identify changes in protein expression, strengthening the identification of master regulators and key cellular pathways affected by Octocrylene exposure. genexplain.com By integrating these different omics datasets, researchers can move from simple correlation to identifying causal relationships and the molecular mechanisms driving the observed physiological effects. genexplain.com